molecular formula C20H19N3O3S2 B2552630 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide CAS No. 1223950-65-9

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide

Cat. No. B2552630
CAS RN: 1223950-65-9
M. Wt: 413.51
InChI Key: VDRUMRFAWMPXFY-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
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Scientific Research Applications

Analogous Compound Research and Implications

Thiophene Derivatives and Carcinogenicity Assessment : A study by Ashby et al. (1978) synthesized and evaluated thiophene analogues of benzidine and 4-aminobiphenyl for carcinogenicity. The findings indicated potential carcinogenicity but cast doubt on their capacity to elicit tumors in vivo. This research highlights the importance of assessing carcinogenic potential in novel compounds, which can be extrapolated to the evaluation of N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide.

Sedative Hypnotics and Pharmacological Interactions : The study on Zaleplon by Heydorn (2000) explores the pharmacological profile of a non-benzodiazepine sedative, indicating the significance of understanding drug-receptor interactions. Analogous research could reveal how modifications in chemical structure, such as those in the compound , impact therapeutic efficacy and receptor affinity.

Advanced Oxidation Processes in Drug Degradation : The degradation of acetaminophen via advanced oxidation processes, as reviewed by Qutob et al. (2022), offers insight into the environmental impact and biodegradation pathways of pharmaceuticals. This research avenue might provide a framework for assessing the environmental fate of similar complex molecules.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c24-17(21-13-5-6-14-15(10-13)26-12-25-14)11-28-19-18(16-4-3-9-27-16)22-20(23-19)7-1-2-8-20/h3-6,9-10H,1-2,7-8,11-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRUMRFAWMPXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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